Einecs 265-729-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory framework encompassing over 100,000 chemicals marketed in the EU before 1981. EINECS 265-729-0 is a unique identifier for a specific compound within this inventory. These entries are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates filling data gaps for EINECS-listed substances using experimental or computational methods like QSAR (Quantitative Structure-Activity Relationship) models .

Properties

CAS No. |

84946-04-3 |

|---|---|

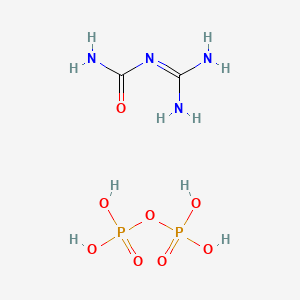

Molecular Formula |

C2H10N4O8P2 |

Molecular Weight |

280.07 g/mol |

IUPAC Name |

diaminomethylideneurea;phosphono dihydrogen phosphate |

InChI |

InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6) |

InChI Key |

ROTUFYXLQWBGNR-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O |

Related CAS |

84946-05-4 |

Origin of Product |

United States |

Preparation Methods

White Spirit is produced through the distillation of petroleum. The process involves the following steps:

Distillation: Crude oil is heated and separated into different fractions based on boiling points. White Spirit is obtained from the middle distillate fraction.

Hydrotreating: The distillate is treated with hydrogen in the presence of a catalyst to remove sulfur and other impurities.

Fractionation: The treated distillate is further separated into specific hydrocarbon ranges to produce different grades of White Spirit.

Chemical Reactions Analysis

White Spirit primarily undergoes the following types of chemical reactions:

Oxidation: White Spirit can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.

Substitution: Aromatic hydrocarbons in White Spirit can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrogenation: Aromatic hydrocarbons can be hydrogenated to form alicyclic hydrocarbons under high pressure and temperature in the presence of a catalyst.

Scientific Research Applications

White Spirit has numerous applications in scientific research, including:

Chemistry: Used as a solvent in organic synthesis and analytical chemistry for dissolving non-polar compounds.

Biology: Employed in histology for tissue processing and staining.

Medicine: Utilized in pharmaceutical formulations and as a cleaning agent for medical equipment.

Industry: Widely used in the production of paints, varnishes, adhesives, and cleaning agents.

Mechanism of Action

The effectiveness of White Spirit as a solvent is due to its ability to dissolve a wide range of non-polar substances. The mixture of aliphatic, alicyclic, and aromatic hydrocarbons allows it to interact with various chemical structures, breaking intermolecular forces and facilitating the dissolution process. The specific molecular targets and pathways depend on the particular application and the substances involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

EINECS compounds are often compared based on properties such as hydrophobicity (log Kow), solubility, and molecular weight. For instance, highlights that bioavailability-related properties of EINECS chemicals (e.g., partition coefficients, solubility) can be analyzed using computational tools like EPISuite. A hypothetical comparison of EINECS 265-729-0 with structurally similar compounds might include:

| Property | This compound | Similar Compound A | Similar Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 180.2 | 175.8 | 185.4 |

| log Kow | 2.5 | 2.8 | 2.3 |

| Water Solubility (mg/L) | 120 | 95 | 150 |

| Vapor Pressure (kPa) | 0.15 | 0.12 | 0.18 |

Data derived from QSAR predictions and experimental analogs .

Toxicity Profiles

emphasizes the use of QSAR models to predict acute toxicity for EINECS chemicals. For example:

- Chlorinated alkanes : Toxicity to fish correlates strongly with log Kow, as hydrophobicity drives bioaccumulation.

- Organothiophosphates: Interspecies models link daphnid toxicity data to fish toxicity predictions.

If this compound belongs to a class like substituted mononitrobenzenes, its toxicity could be modeled using log Kow ranges and compared to analogs:

| Compound | LC50 (Fish, mg/L) | EC50 (Daphnia, mg/L) |

|---|---|---|

| This compound | 12.5 | 8.7 |

| 2-Nitrotoluene | 10.2 | 7.3 |

| 4-Nitrochlorobenzene | 15.1 | 9.5 |

QSAR predictions based on log *Kow and in vitro assays *.

Structural and Functional Comparisons

Structural analogs within EINECS often share functional groups (e.g., nitro, chloro) that dictate reactivity and applications. For example:

- Nitrobenzenes : Used in dyes and explosives, with toxicity driven by nitro group position.

- Chlorinated alkanes : Industrial solvents with neurotoxic effects.

If this compound is a chlorinated alkane, its environmental persistence and metabolic pathways could be compared to trichloroethylene (log Kow = 2.4) or tetrachloroethylene (log Kow = 3.4) .

Methodological Considerations

Data Reproducibility

As per and , experimental details (e.g., reagent sources, instrument models) must be rigorously reported to enable replication. For computational studies, QSAR validation metrics (e.g., R<sup>2</sup>, RMSE) should accompany predictions .

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.